1,4-Bis(2-hydroxyethylthio)butane
Overview
Description
Synthesis Analysis
While there is no direct synthesis information for 1,4-Bis(2-hydroxyethylthio)butane in the provided studies, related compounds and synthesis methods offer insights. For example, the synthesis of bis(tert-butyl)(2-thioxo-1,3-dithiole-4,5-dithiolato)stannane and its oxo counterpart demonstrates complex synthesis techniques involving exchange reactions and characterization by X-ray diffraction, highlighting the intricacies involved in synthesizing bis-functionalized organic compounds (Comerlato et al., 2008).
Molecular Structure Analysis
The study of molecular structures, particularly through X-ray diffraction, reveals the spatial arrangement of atoms within a compound. For instance, the crystal structure analysis of 1,4-Bis(p-bromophenoxy) butane provides details on the conformation and internal rotation angles, offering a glimpse into the structural aspects that might be relevant for 1,4-Bis(2-hydroxyethylthio)butane as well (Ishikawa et al., 1971).
Chemical Reactions and Properties
Chemical reactions involving similar bis-functionalized compounds indicate the potential reactivity of 1,4-Bis(2-hydroxyethylthio)butane. The work on mercuric ion-catalyzed hydration of derivatives showcases various reaction products, implying that 1,4-Bis(2-hydroxyethylthio)butane could undergo similar transformations, yielding a range of functionalized products (Thyagarajan et al., 1975).
Physical Properties Analysis
The physical properties of a compound, such as melting and decomposition temperatures, are crucial for understanding its stability and applications. For compounds with similar structures, analyses like DSC provide valuable data on thermal properties, which can be extrapolated to predict the behavior of 1,4-Bis(2-hydroxyethylthio)butane under various conditions (Wang, Liu, & Zhou, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability, are essential for practical applications. The analysis of bis-functional compounds in reactions, such as the formation of macrocyclic complexes, sheds light on the potential chemical behavior of 1,4-Bis(2-hydroxyethylthio)butane in forming complex structures and engaging in binding interactions (Ilhan, Temel, & Paşa, 2009).
Scientific Research Applications
Chemical Warfare Agent Analysis : It's used for the determination and identification of hydrolysis products of sulfur mustards, which are chemical warfare agents. This application is significant in environmental and forensic analysis for detecting chemical warfare agents or their degradation products (Hooijschuur et al., 2000); (Meier, 2013).
Resin Synthesis for Propellant Applications : In the field of materials science, it's involved in the synthesis of novel resins, which have applications as propellant binders. This is particularly relevant in the defense and aerospace industries (Sridhara & Jain, 2001).
Catalysis in Organic Synthesis : It's used in the efficient synthesis of spiro-4H-pyrans, which are important in pharmaceutical and organic chemistry, demonstrating its role in facilitating complex chemical reactions (Goli-Jolodar et al., 2016).
Study of Mesomorphic Behavior : In liquid crystal technology, it's part of research into the characterization and mesomorphic behavior of new materials, which has implications in display technology and materials science (Iwan et al., 2010).
Development of High-Performance Polymers : It plays a role in the synthesis of new poly(ether–ester–imide)s, contributing to the development of thermally stable and organosoluble polymers for various industrial applications (Faghihi et al., 2011).
Environmental Monitoring : Its involvement in screening hydrolysis products of sulfur mustard agents is critical for environmental monitoring and the detection of harmful chemical agents (Kroening et al., 2009).
properties
IUPAC Name |
2-[4-(2-hydroxyethylsulfanyl)butylsulfanyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2S2/c9-3-7-11-5-1-2-6-12-8-4-10/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FORJWQPDKXQQOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCSCCO)CSCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40225255 | |
Record name | 2,2'-(Butane-1,4-diylbis(thio))bisethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40225255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(2-hydroxyethylthio)butane | |
CAS RN |
7425-93-6 | |
Record name | 1,4-Bis(2-hydroxyethylthio)butane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7425-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-(Butane-1,4-diylbis(thio))bisethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007425936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-(Butane-1,4-diylbis(thio))bisethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40225255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-[butane-1,4-diylbis(thio)]bisethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.240 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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